9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
CAS No.: 2094622-54-3
Cat. No.: VC5473055
Molecular Formula: C14H19ClN2O2
Molecular Weight: 282.77
* For research use only. Not for human or veterinary use.
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride - 2094622-54-3](/images/structure/VC5473055.png)
Specification
CAS No. | 2094622-54-3 |
---|---|
Molecular Formula | C14H19ClN2O2 |
Molecular Weight | 282.77 |
IUPAC Name | 9-benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one;hydrochloride |
Standard InChI | InChI=1S/C14H18N2O2.ClH/c17-13-9-18-14(6-7-15-10-14)11-16(13)8-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
Standard InChI Key | LEHJHJOQBAFRIQ-UHFFFAOYSA-N |
SMILES | C1CNCC12CN(C(=O)CO2)CC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a spiro[4.5]decan backbone, where two rings share a single atom (spiro carbon). The 6-oxa-2,9-diazaspiro designation indicates the presence of oxygen at position 6 and nitrogen atoms at positions 2 and 9. The benzyl group at position 9 introduces aromaticity, while the hydrochloride salt enhances solubility for industrial handling .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | Not explicitly listed | |
Molecular Formula | C₁₅H₁₉ClN₂O₂ (inferred) | |
Molecular Weight | ~298.78 g/mol (calculated) | |
Parent Compound | 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
Stereochemical Considerations
Spiro compounds often exhibit stereoisomerism due to restricted rotation around the spiro carbon. While specific stereochemical data for this compound are unavailable, analogs like 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride (PubChem CID 72208168) demonstrate the importance of stereochemistry in biological activity . The benzyl group’s position and the hydrochloride counterion likely influence crystallinity and stability .
Synthesis and Industrial Production
Supplier | Location | Capabilities |
---|---|---|
East Asia Qifu Pharmaceutical | China | Bulk synthesis, GMP compliance |
Shodhana Laboratories | India | Custom manufacturing, R&D support |
City Chemical LLC | USA | Rare chemical production, small-scale batches |
These suppliers highlight the compound’s role as a pharmaceutical intermediate, though exact production volumes remain proprietary .
Applications and Research Trends
Pharmaceutical Intermediates
Spirocyclic compounds are prized in drug discovery for their three-dimensionality and ability to modulate pharmacokinetic properties. The benzyl-substituted spiro structure may serve as a:
-
Neurological Agent: Analogous diazaspiro compounds target sigma receptors or monoamine transporters .
-
Antimicrobial Scaffold: Spiro systems with nitrogen and oxygen show activity against bacterial efflux pumps .
Material Science
The rigid spiro framework could stabilize polymers or coordination complexes, though applications in this domain are speculative without experimental data .
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
Compound | CAS Number | Key Differences |
---|---|---|
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one HCl | 1408075-72-8 | Oxa/diaza positions reversed |
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one HCl | 1609395-85-8 | Methyl vs. benzyl substitution |
The benzyl group in 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride likely enhances lipophilicity compared to methyl analogs, potentially improving blood-brain barrier penetration .
Future Research Directions
-
Pharmacological Screening: Evaluate affinity for neurological targets (e.g., NMDA receptors).
-
Synthetic Optimization: Develop enantioselective routes to access specific stereoisomers.
-
Stability Studies: Assess degradation pathways under varying pH and temperature conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume